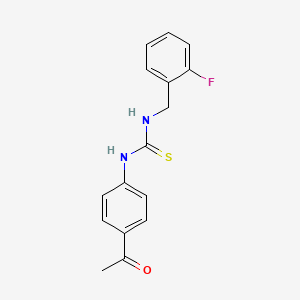

N-(4-acetylphenyl)-N'-(2-fluorobenzyl)thiourea

Overview

Description

Thiourea derivatives, including N-(4-acetylphenyl)-N'-(2-fluorobenzyl)thiourea , have attracted attention due to their versatile applications in various fields such as organic synthesis, pharmaceutical industries, and material science. These compounds are known for their ability to form stable crystal structures and exhibit interesting chemical and physical properties.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. In the case of N-(4-acetylphenyl)-N'-(2-fluorobenzyl)thiourea , the precursor 2-fluorobenzoyl isothiocyanate can be obtained by reacting 2-fluorobenzoyl chloride with ammonium thiocyanate, followed by a reaction with an appropriate aniline derivative to yield the desired thiourea compound. This synthesis process is characterized by high yields and excellent purity of the products (Şule EROL GÜNAL, 2023).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often determined using X-ray crystallography, revealing detailed information about their crystal packing and molecular conformation. These compounds typically exhibit planar carbonyl and thiourea groups, with conformations that facilitate intramolecular hydrogen bonding, contributing to their stability and interesting chemical properties.

Chemical Reactions and Properties

Thiourea derivatives participate in various chemical reactions, leveraging their active sites for nucleophilic attacks. They exhibit selective recognition for certain metal ions over others, indicating their potential use in sensing applications. For example, a related compound demonstrated selective recognition for Hg2+ ions in DMSO solutions (Jing-Han Hu et al., 2016).

Scientific Research Applications

Crystal Structure and Selective Metal Ion Recognition

N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea, a compound closely related to the queried chemical, exhibits significant potential as a plant-growth regulator and has demonstrated selective recognition for Hg2+ ions over other metal ions in DMSO solutions. This selectivity highlights its potential application in environmental monitoring and remediation, specifically in the detection and possibly the removal of mercury contamination from water sources (Jing-Han Hu et al., 2016).

Enzyme Inhibition and Antioxidant Activity

Thiourea derivatives have shown a wide range of biological activities, including enzyme inhibition and antioxidant properties. These compounds have been synthesized and characterized, demonstrating significant activity against various bacterial strains. Specifically, their interaction with DNA and potential as enzyme inhibitors suggest applications in pharmaceutical research and development, particularly in the design of new drugs with antibacterial, antifungal, and antioxidant capabilities (S. Hussain et al., 2020).

Molecular Docking Studies

The synthesis of thiourea derivatives and their structural analysis through molecular docking studies have underscored their strong interactions with specific protein targets. This suggests their utility in the development of targeted therapeutic agents, providing a foundational approach for designing more effective and selective drugs (S. Hussain et al., 2020).

Anticancer Potentials

Thiourea derivatives have also been explored for their anticancer potentials, particularly through DNA-binding studies. The analysis of their interactions with DNA and subsequent biological activities offers insights into their potential use as anticancer agents. This research avenue is particularly promising for developing novel therapeutic strategies against various types of cancer (Shaista Tahir et al., 2015).

Corrosion Inhibition

Beyond biomedical applications, thiourea derivatives have demonstrated efficacy as corrosion inhibitors for mild steel in acidic solutions. Their application in this domain suggests potential industrial uses, particularly in extending the life of metal structures and components exposed to corrosive environments (V. Torres et al., 2014).

properties

IUPAC Name |

1-(4-acetylphenyl)-3-[(2-fluorophenyl)methyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2OS/c1-11(20)12-6-8-14(9-7-12)19-16(21)18-10-13-4-2-3-5-15(13)17/h2-9H,10H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEECDFMHAAADJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Acetylphenyl)-3-(2-fluorobenzyl)thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B4580571.png)

![1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine](/img/structure/B4580574.png)

![2-oxo-2-phenylethyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4580586.png)

![1-[(3-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4580597.png)

![4-[(4-nitrophenyl)thio]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4580612.png)

![1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B4580621.png)

![methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4580634.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4580642.png)

![1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone](/img/structure/B4580644.png)

![4-[({[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4580651.png)

![N-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4580659.png)

![N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea](/img/structure/B4580664.png)

![2-{[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B4580679.png)